molecular formula C14H15O2P B1585079 (Methoxymethyl)diphenylphosphine oxide CAS No. 4455-77-0

(Methoxymethyl)diphenylphosphine oxide

Cat. No.: B1585079
CAS No.: 4455-77-0
M. Wt: 246.24 g/mol
InChI Key: OEPKDBQOTLDTNC-UHFFFAOYSA-N
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Description

(Methoxymethyl)diphenylphosphine oxide is a chemical compound with the molecular formula C14H15O2P . It is a white to pale yellow crystalline powder .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula (C6H5)2P(O)CH2OCH3 .


Chemical Reactions Analysis

This compound has been used as a catalyst in various reactions, including Molybdenum hexacarbonyl-mediated Pauson-Khand reactions and Rhodium-catalyzed hydroformylation reactions .


Physical and Chemical Properties Analysis

This compound is a white to pale yellow crystalline powder . It is harmful if swallowed .

Scientific Research Applications

Stereochemistry and Nucleophilic Substitution

  • The reaction of an anion of diphenylphosphine oxide with various menthyl or neomenthyl halides and sulfonates is studied to understand the stereochemistry of the substitution. This research provided insights into the reaction ratios of neomenthyl- and methyl-diphenylphosphine oxide (Yamashita et al., 1983).

Synthesis of Vinyl Ethers

  • Diphenyl(methoxymethyl)-phosphine oxides are used to form lithium derivatives that add to aldehydes and ketones. This process is instrumental in creating crystalline diastereoisomers and vinyl ethers, facilitating aldehyde synthesis (Earnshaw et al., 1979).

Reaction with Singlet Oxygen

  • Tris(methoxyphenyl)phosphine, a related compound, shows varied reactions with singlet oxygen. This research offers insights into the intramolecular reactivity and kinetic analyses, significant for understanding the mechanistic implications in various solvents (Gao et al., 2001).

Light-Emitting Ternary Eu3+ Complexes

  • Novel light-emitting ternary Eu3+ complexes based on functional bidentate aryl phosphine oxide derivatives demonstrate tuning of photophysical and electrochemical properties. This is pivotal for advancements in electroluminescence (Xu et al., 2010).

Asymmetric Diphosphines Synthesis

  • Axially dissymmetric diphosphines in the biphenyl series, including variants of diphenyl phosphine, are synthesized. These ligands are significant for enantioselective isomerizations and hydrogenations (Schmid et al., 1991).

Photochemistry and Photophysics

  • The photochemistry of (1-Naphthoyl)diphenylphosphine oxide, involving emission spectroscopy and pulse radiolysis, provides insights into fluorescence quantum yields and the formation of specific radicals (Zhao et al., 1999).

Photopolymerizable Systems

  • Compounds like p-methoxybenzoyldiphenylphosphine oxide are used as photoinitiators for radical polymerization, which is crucial for studying polymerization kinetics and photoreactivity (Macarie et al., 2005).

Reactivity with Aromatic Carbonyl Compounds

  • The study of the reactivity of diphenylphosphine oxide with aromatic carbonyl compounds reveals insights into the reaction rates and experimental conditions, which is essential for understanding the quantitative reactivity (Zheng et al., 2013).

Catalytic Asymmetric Addition

  • The catalytic asymmetric addition of diphenylphosphine oxide to cyclic imines is a novel approach to obtain amino phosphine oxide products, which are significant for developing chiral ligands (Yamakoshi et al., 1999).

Safety and Hazards

(Methoxymethyl)diphenylphosphine oxide is harmful if swallowed . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention . In case of inhalation, remove from exposure, lie down, remove to fresh air, and if breathing is difficult, give oxygen. If not breathing, give artificial respiration and get medical attention .

Mechanism of Action

Target of Action

(Methoxymethyl)diphenylphosphine oxide is a chemical compound used primarily in laboratory settings

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its structure, it may participate in reactions involving phosphorus-containing compounds or act as a ligand in metal-catalyzed reactions . .

Pharmacokinetics

As a laboratory chemical, it is typically handled with care to avoid ingestion or skin contact . If ingested, it is harmful

Result of Action

It is known to be harmful if swallowed , suggesting that it may have cytotoxic effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, its reactivity may be influenced by the presence of other chemicals, the pH of the solution, and the temperature of the reaction.

Properties

IUPAC Name

[methoxymethyl(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O2P/c1-16-12-17(15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPKDBQOTLDTNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196221
Record name Phosphine oxide, diphenyl(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4455-77-0
Record name (Methoxymethyl)diphenylphosphine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4455-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Methoxymethyl)diphenylphosphine oxide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine oxide, diphenyl(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (methoxymethyl)diphenylphosphine oxide
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Record name (METHOXYMETHYL)DIPHENYLPHOSPHINE OXIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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